molecular formula C13H13N5O5 B10951573 N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide

N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide

Cat. No.: B10951573
M. Wt: 319.27 g/mol
InChI Key: YVCGXXBUQXUOKA-UHFFFAOYSA-N
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Description

N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with nitro and methyl groups, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core . The nitro and methyl groups are then introduced through nitration and alkylation reactions, respectively. The final step involves the coupling of the pyrazole derivative with 3-nitrobenzoyl chloride under basic conditions to form the target compound .

Chemical Reactions Analysis

N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as:

N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H13N5O5

Molecular Weight

319.27 g/mol

IUPAC Name

N-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]-3-nitrobenzamide

InChI

InChI=1S/C13H13N5O5/c1-9-7-12(18(22)23)15-16(9)6-5-14-13(19)10-3-2-4-11(8-10)17(20)21/h2-4,7-8H,5-6H2,1H3,(H,14,19)

InChI Key

YVCGXXBUQXUOKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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